molecular formula C16H28N4 B12642631 Heptanenitrile, 2,2'-azobis(2-methyl- CAS No. 58577-00-7

Heptanenitrile, 2,2'-azobis(2-methyl-

Cat. No.: B12642631
CAS No.: 58577-00-7
M. Wt: 276.42 g/mol
InChI Key: YPOBABYXHVGKRT-UHFFFAOYSA-N
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Description

Heptanenitrile, 2,2’-azobis(2-methyl-) is a chemical compound with the molecular formula C16H28N4. It is known for its role as an azo initiator, which means it can generate free radicals through thermal or photochemical decomposition. This property makes it valuable in various industrial and scientific applications, particularly in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanenitrile, 2,2’-azobis(2-methyl-) can be synthesized through the reaction of heptanenitrile with 2,2’-azobis(2-methylpropionitrile). The reaction typically involves the use of organic solvents such as methanol, ethanol, or acetone. The process requires careful control of temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of heptanenitrile, 2,2’-azobis(2-methyl-) often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 2,2’-azobis(2-methyl-) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Heptanenitrile, 2,2’-azobis(2-methyl-) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for heptanenitrile, 2,2’-azobis(2-methyl-) involves the generation of free radicals. Upon thermal or photochemical decomposition, the compound releases nitrogen gas and forms two free radicals. These radicals can then initiate various chemical reactions, particularly polymerization processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanenitrile, 2,2’-azobis(2-methyl-) is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other azo initiators. Its ability to generate free radicals under controlled conditions makes it particularly valuable in specialized applications where precise control over radical generation is required .

Properties

CAS No.

58577-00-7

Molecular Formula

C16H28N4

Molecular Weight

276.42 g/mol

IUPAC Name

2-(2-cyanoheptan-2-yldiazenyl)-2-methylheptanenitrile

InChI

InChI=1S/C16H28N4/c1-5-7-9-11-15(3,13-17)19-20-16(4,14-18)12-10-8-6-2/h5-12H2,1-4H3

InChI Key

YPOBABYXHVGKRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N

Origin of Product

United States

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